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Introduction
Chromatin remodeling is a fundamental cellular process that governs gene expression by

altering the structure of chromatin, the complex of DNA and proteins within the nucleus. A key

player in this process is the Polybromo-associated BRG1/BRM-associated factor (PBAF)

complex, a member of the SWI/SNF family of chromatin remodelers. Polybromo-1 (PBRM1), a

defining subunit of the PBAF complex, contains six bromodomains that recognize acetylated

lysine residues on histone tails, thereby targeting the complex to specific genomic loci. The

second bromodomain of PBRM1 (PBRM1-BD2) is crucial for the association of the PBAF

complex with chromatin.[1][2] Dysregulation of PBRM1 and the PBAF complex is implicated in

various cancers, making it an attractive target for therapeutic intervention.[1]

This technical guide provides an in-depth overview of PBRM1-BD2-IN-8, a potent and selective

inhibitor of the second bromodomain of PBRM1. We will delve into its mechanism of action,

quantitative binding and inhibition data, detailed experimental protocols for its characterization,

and its impact on chromatin remodeling and downstream cellular processes.

Core Mechanism of Action
PBRM1-BD2-IN-8 functions as a competitive inhibitor of the second bromodomain of PBRM1.

By binding to the acetyl-lysine binding pocket of PBRM1-BD2, the inhibitor prevents the

recognition of acetylated histone tails by the PBAF complex.[1] This disruption of the PBRM1-
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histone interaction impedes the recruitment and localization of the PBAF complex to its target

gene promoters and enhancers. Consequently, the chromatin remodeling activity of the PBAF

complex at these sites is inhibited, leading to alterations in gene expression.[1][3] The

selectivity of inhibitors like PBRM1-BD2-IN-8 for PBRM1 over other bromodomain-containing

proteins, such as SMARCA2 and SMARCA4, is critical for minimizing off-target effects.[1]

Quantitative Data
The following tables summarize the binding affinity, inhibitory activity, and selectivity of PBRM1-
BD2-IN-8 and a closely related, more selective analog, PB16.

Table 1: Binding Affinity and Inhibitory Activity of PBRM1-BD2 Inhibitors

Compound Target Kd (μM) IC50 (μM)
Assay
Method

Reference

PBRM1-BD2-

IN-8

(compound

34)

PBRM1-BD2 4.4 0.16
ITC,

AlphaScreen
[4][5]

PBRM1-BD2-

IN-8

(compound

34)

PBRM1-BD5 25 - ITC [4][5]

PB16

(compound

16)

PBRM1-BD2 1.5 ± 0.9 0.26 ± 0.04
ITC,

AlphaScreen
[1]

PB16

(compound

16)

PBRM1-BD5 3.9 ± 2.6 - ITC [1]

Table 2: Selectivity Profile of a PBRM1-BD2 Inhibitor (PB16)
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Bromodomain
Thermal Shift (ΔTm
in °C) at 100 μM

Assay Method Reference

PBRM1-BD2 5.4 DSF [1]

PBRM1-BD5 Positive Shift DSF [1]

SMARCA2B No Detectable Shift DSF [1]

SMARCA4 No Detectable Shift DSF [1]

ASH1L No Detectable Shift DSF [1]

BAZ2B No Detectable Shift DSF [1]

TAF1L-BD2 No Detectable Shift DSF [1]

Note: A larger thermal shift (ΔTm) indicates stronger binding of the inhibitor to the

bromodomain.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the PBAF complex and a typical

experimental workflow for the discovery and characterization of PBRM1-BD2 inhibitors.
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Figure 1. PBAF Complex Signaling Pathway.
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Figure 2. PBRM1-BD2 Inhibitor Discovery Workflow.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of PBRM1-BD2-IN-8 and related compounds.
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for IC50 Determination
This assay quantifies the inhibition of the interaction between PBRM1-BD2 and an acetylated

histone peptide.

Materials:

His-tagged PBRM1-BD2 protein

Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)

Streptavidin-coated Donor beads (PerkinElmer)

Ni-NTA-coated Acceptor beads (PerkinElmer)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

PBRM1-BD2-IN-8 or other test compounds

384-well white microplates (e.g., Greiner Bio-One)

Protocol:

Prepare serial dilutions of the test compound in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add a solution of His-tagged PBRM1-BD2 (final concentration ~200 nM) to each well.[1]

Add a solution of biotinylated H3K14ac peptide (final concentration ~200 nM) to each well.

Incubate the plate at room temperature for 30 minutes with gentle shaking.

Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads

in assay buffer.

Add the bead mixture to each well.
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Incubate the plate in the dark at room temperature for 1-2 hours.

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer).

Analyze the data by plotting the AlphaScreen signal against the compound concentration

and fitting to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd
Determination
ITC directly measures the heat change upon binding of an inhibitor to the target protein,

allowing for the determination of the dissociation constant (Kd).

Materials:

Purified PBRM1-BD2 protein

PBRM1-BD2-IN-8 or other test compounds

ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), degassed

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)

Protocol:

Dialyze the PBRM1-BD2 protein against the ITC buffer overnight.

Dissolve the test compound in the same ITC buffer.

Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

Load the compound solution (typically 10-20 fold higher concentration than the protein)

into the injection syringe.

Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection

volume, and spacing).
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Perform an initial injection (typically smaller volume) to account for dilution effects,

followed by a series of injections of the compound into the protein solution.

Record the heat changes after each injection.

Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to

a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and

stoichiometry (n) of binding.

Differential Scanning Fluorimetry (DSF) for Thermal
Shift and Selectivity
DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein

upon ligand binding, which is an indicator of binding and stabilization.

Materials:

Purified bromodomain proteins (PBRM1-BD2 and a panel of other bromodomains for

selectivity)

SYPRO Orange dye (Thermo Fisher Scientific)

DSF Buffer (e.g., 10 mM HEPES pH 7.4, 500 mM NaCl)

Test compounds

Real-time PCR instrument with a thermal ramping capability

Protocol:

Prepare a master mix containing the bromodomain protein (final concentration ~2-5 µM)

and SYPRO Orange dye (final concentration ~5X) in DSF buffer.[6]

Dispense the master mix into the wells of a 96- or 384-well PCR plate.

Add the test compounds to the wells at the desired final concentration (e.g., 100 µM for

selectivity screening).[1] Include a DMSO control.
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Seal the plate and centrifuge briefly to mix.

Place the plate in the real-time PCR instrument.

Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring

fluorescence at each temperature increment.

Analyze the data by plotting fluorescence versus temperature. The melting temperature

(Tm) is the midpoint of the unfolding transition.

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the

Tm of the protein with the compound.

NanoBRET™ Target Engagement Assay
This live-cell assay measures the engagement of a test compound with its target protein inside

intact cells.

Materials:

HEK293 cells transiently or stably expressing PBRM1-BD2 fused to NanoLuc® luciferase

NanoBRET™ tracer specific for the bromodomain

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Opti-MEM™ I Reduced Serum Medium (Gibco)

Test compounds

White 96- or 384-well assay plates

Protocol:

Seed the HEK293 cells expressing the PBRM1-BD2-NanoLuc® fusion protein into the

assay plates and incubate overnight.

Prepare serial dilutions of the test compound in Opti-MEM.
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Add the compound dilutions to the cells.

Add the NanoBRET™ tracer to all wells at a pre-determined optimal concentration.

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the

extracellular inhibitor in the provided buffer.

Add the detection reagent to all wells.

Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm

(donor) and 610 nm (acceptor).

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the

compound concentration to determine the IC50 for target engagement.

Conclusion
PBRM1-BD2-IN-8 and its analogs represent valuable chemical tools for dissecting the role of

the PBRM1 bromodomain in the context of the PBAF chromatin remodeling complex. The

selective inhibition of PBRM1-BD2 offers a promising therapeutic strategy for cancers where

PBRM1 function is dysregulated. The experimental protocols detailed in this guide provide a

robust framework for the identification and characterization of novel PBRM1 inhibitors,

facilitating further research and drug development efforts in this area. The continued

exploration of the downstream consequences of PBRM1-BD2 inhibition will undoubtedly

provide deeper insights into the intricate mechanisms of chromatin remodeling and its role in

health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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